5-(4-fluorophenyl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide
Description
This compound features a pyrazolidine-3-carboxamide core linked to a 4-fluorophenyl group and a 4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl moiety. The pyrazolidine ring (a 5-membered diamine heterocycle) and the pyridazine ring (a 6-membered diazine) contribute to its structural complexity.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O/c25-18-7-3-17(4-8-18)21-15-22(29-28-21)24(32)26-19-9-5-16(6-10-19)20-11-12-23(30-27-20)31-13-1-2-14-31/h3-12,21-22,28-29H,1-2,13-15H2,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMREBYURFHUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4CC(NN4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A pyrazolidine core.
- A 4-fluorophenyl substituent.
- A pyridazinone moiety linked through a phenyl group.
This structural complexity suggests potential interactions with various biological targets, particularly in the context of neurological disorders.
Research indicates that the compound may act as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. MAO inhibitors are significant in treating neurodegenerative diseases like Alzheimer's and Parkinson's due to their role in increasing levels of neurotransmitters such as dopamine and serotonin.
In Vitro Studies
In vitro studies have demonstrated that derivatives of similar compounds exhibit varying degrees of MAO-B inhibition. For instance, certain pyridazinone derivatives have been shown to possess IC50 values in the nanomolar range, indicating strong inhibitory effects on MAO-B activity.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| T6 | 0.013 | 120.8 |
| T3 | 0.039 | 107.4 |
These findings suggest that modifications to the structure can significantly enhance the potency and selectivity of MAO-B inhibitors .
Cytotoxicity
The cytotoxic effects of the compound were assessed using healthy fibroblast cell lines (L929). The results indicated that while some derivatives exhibited cytotoxicity at higher concentrations, others, like T6, showed minimal toxicity, making them more favorable candidates for further development.
Case Studies
- Alzheimer's Disease : A study evaluated the effectiveness of similar compounds in animal models of Alzheimer's disease, showing improved cognitive function correlated with increased MAO-B inhibition.
- Parkinson's Disease : Another case study highlighted the potential of these compounds in alleviating symptoms in Parkinson's models through enhanced dopaminergic signaling.
Molecular Docking Studies
Molecular docking simulations have provided insights into how these compounds interact with the MAO binding site. Higher docking scores for certain derivatives indicate a stronger binding affinity, which correlates with their observed biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound’s structural analogs share heterocyclic cores and fluorinated aromatic groups but differ in ring systems and functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Functional Group Analysis
- Target Compound : The carboxamide group may facilitate hydrogen bonding with biological targets, while the pyrrolidinyl-pyridazine moiety could enhance solubility and metabolic stability.
- F13714: The chlorofluorophenyl group and methylaminopyridine indicate possible applications in central nervous system (CNS) targeting due to lipophilicity and amine functionality.
Physicochemical and Pharmacological Insights
Molecular Weight and Lipophilicity
- The target compound (MW 430.48) is smaller than Example 53 (MW 589.1) but larger than F13714 (MW 452.9). Its pyrrolidinyl group may reduce logP compared to F13714’s chlorofluorophenyl group, balancing solubility and membrane permeability.
Fluorine Positioning and Bioactivity
- The para-fluorine on the target’s phenyl group contrasts with the meta-fluorine in Example 53.
Heterocyclic Diversity
- Pyridazine vs. Pyrimidine/Pyridine : Pyridazine (two adjacent nitrogen atoms) offers distinct hydrogen-bonding patterns compared to pyrimidine (two meta nitrogens) or pyridine (one nitrogen). This may alter target selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
